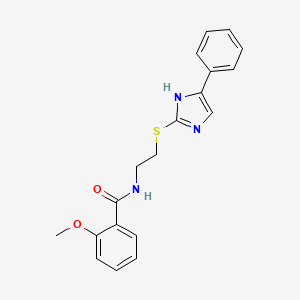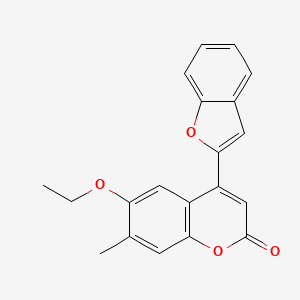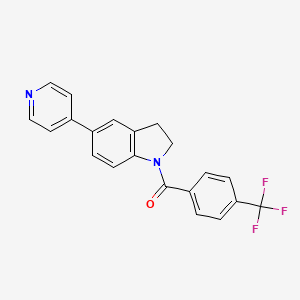
(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H15F3N2O and its molecular weight is 368.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacophore Design of Inhibitors
One area of application involves the design of selective inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, akin to the structure of interest, have been known as selective p38 MAP kinase inhibitors. These compounds bind to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and achieving high binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of these inhibitors, highlighting the crucial role of the pyridine substituents in achieving selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic N-oxide Molecules in Drug Applications
Another research focus is on heterocyclic N-oxide molecules, which include pyridine and indazole derivatives, known for their biological significance. These compounds serve as versatile synthetic intermediates with applications in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including potential anticancer, antibacterial, and anti-inflammatory activities. Li et al. (2019) provided a summary on the importance of these derivatives in organic synthesis, catalysis, and drug applications, indicating the broad utility of compounds containing the pyridine moiety (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with structural similarities to “(5-(Pyridin-4-yl)indolin-1-yl)(4-(trifluoromethyl)phenyl)methanone” have also been reviewed for their role as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, critical for predicting drug-drug interactions due to metabolism-based interactions. Khojasteh et al. (2011) reviewed the potency and selectivity of chemical inhibitors for various CYP isoforms, underscoring the relevance of structural components for specific isoform targeting (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis and Applications of Pyridazine and Pyridazone Analogues
The synthesis pathways and potential applications of pyridazine and pyridazone analogues, which share structural features with the compound of interest, have been extensively studied. These compounds exhibit a variety of biological activities, particularly in the cardiovascular system. Jakhmola et al. (2016) discussed several synthetic protocols for these compounds, highlighting their significant biological activities and providing a foundation for the development of new CNS-acting drugs (Jakhmola, Jawla, Tangri, & Mishra, 2016).
Propriétés
IUPAC Name |
(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)18-4-1-15(2-5-18)20(27)26-12-9-17-13-16(3-6-19(17)26)14-7-10-25-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJITYROPJJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
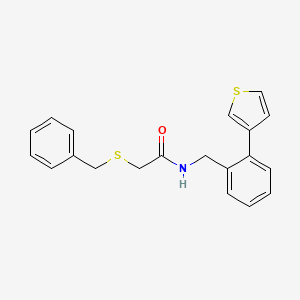


![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)
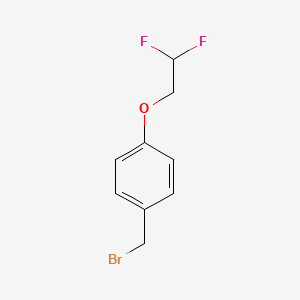
![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)

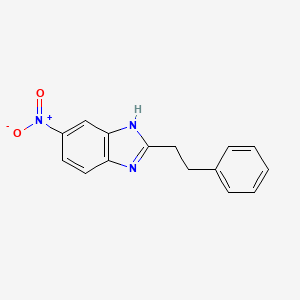

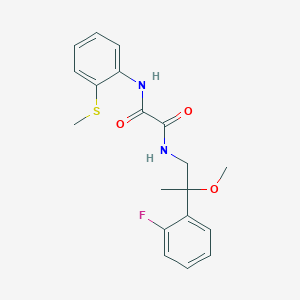
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)
